

Application Notes and Protocols: Synthesis of 2-Methyloxazole-4-carbaldehyde Oxime

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Compound of Interest

Compound Name: *Ethyl 2-methyloxazole-4-carboxylate*

Cat. No.: *B167346*

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Abstract

This document provides a comprehensive, two-step laboratory procedure for the synthesis of 2-methyloxazole-4-carbaldehyde oxime, commencing from **ethyl 2-methyloxazole-4-carboxylate**. The protocol first details the selective reduction of the ethyl ester to the corresponding aldehyde, 2-methyloxazole-4-carbaldehyde, utilizing diisobutylaluminium hydride (DIBAL-H). Subsequently, it describes the conversion of the intermediate aldehyde into the desired oxime through a condensation reaction with hydroxylamine hydrochloride. This application note includes detailed experimental protocols, a summary of quantitative data, and visual diagrams of the experimental workflow and chemical pathway to ensure procedural clarity and reproducibility.

Introduction

Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the oxazole ring allows for the exploration of new chemical space and the development of novel therapeutic agents. The formation of an oxime at the C4 position of the 2-methyloxazole core introduces a versatile functional group that can be a key pharmacophore or a synthetic handle for further derivatization. This protocol outlines a reliable method to achieve this transformation, starting from the commercially available or synthetically accessible **ethyl 2-methyloxazole-4-carboxylate**.

Experimental Protocols

Part 1: Reduction of Ethyl 2-methyloxazole-4-carboxylate to 2-Methyloxazole-4-carbaldehyde

This procedure details the selective reduction of the ester to an aldehyde using DIBAL-H. It is critical to maintain a low temperature to prevent over-reduction to the corresponding alcohol.

Materials:

- **Ethyl 2-methyloxazole-4-carboxylate**
- Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)
- Anhydrous dichloromethane (DCM) or toluene
- Methanol
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dry ice/acetone bath
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** Under an inert atmosphere, dissolve **ethyl 2-methyloxazole-4-carboxylate** (1.0 eq) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
- **Cooling:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Addition of DIBAL-H:** Slowly add DIBAL-H (1.1 eq) dropwise to the cooled solution via a dropping funnel, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$.

- **Reaction Monitoring:** Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at $-78\text{ }^{\circ}\text{C}$.
- **Work-up:** Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).
- **Extraction:** Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyloxazole-4-carbaldehyde.
- **Purification:** The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Formation of 2-Methyloxazole-4-carbaldehyde Oxime

This protocol describes the standard procedure for the formation of an oxime from an aldehyde.

Materials:

- 2-Methyloxazole-4-carbaldehyde (from Part 1)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Pyridine or Sodium Acetate
- Ethanol
- Deionized water

- Standard laboratory glassware

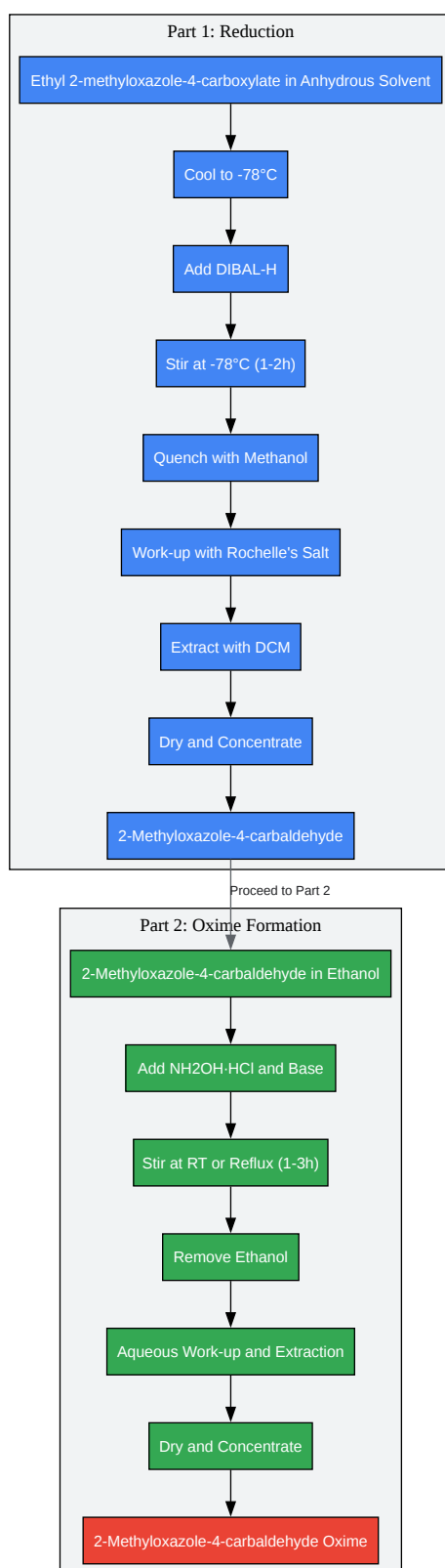
Procedure:

- **Reaction Mixture:** In a round-bottom flask, dissolve 2-methyloxazole-4-carbaldehyde (1.0 eq) in ethanol.
- **Addition of Reagents:** Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) or sodium acetate (1.5 eq) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
- **Extraction:** Add deionized water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume).
- **Washing:** Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyloxazole-4-carbaldehyde oxime.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Data Presentation

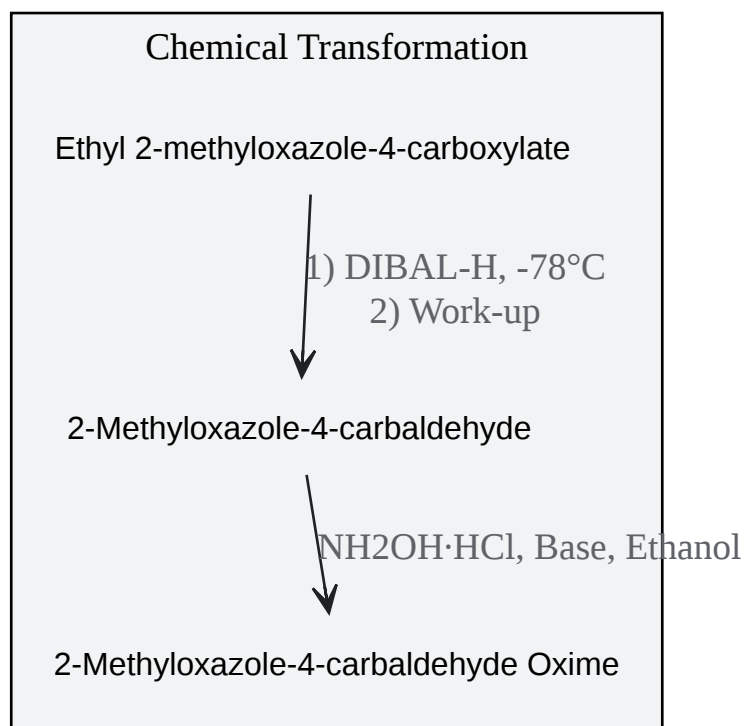
Step	Reactant	Reagent (s)	Solvent	Temp. (°C)	Time (h)	Product	Expected Yield (%)
1	Ethyl 2-methoxyazole-4-carboxylate	DIBAL-H	DCM or Toluene	-78	1-2	2-Methoxyazole-4-carbaldehyde	70-85
2	2-Methoxyazole-4-carbaldehyde	NH ₂ OH·HCl, Pyridine	Ethanol	25-60	1-3	2-Methoxyazole-4-carbaldehyde Oxime	80-95

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of 2-methyloxazole-4-carbaldehyde oxime.



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Caption: Chemical reaction pathway for oxime formation.

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